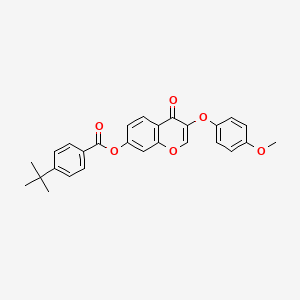![molecular formula C18H13Cl2NOS2 B11632275 (5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11632275.png)
(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic molecule characterized by its unique structure, which includes a thiazolidinone ring, a dichlorophenyl group, and a phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3,4-dichlorobenzaldehyde with 3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with biological targets. It has been investigated for its antimicrobial and anticancer properties, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to inhibit certain enzymes or interact with specific receptors makes it a promising lead compound for the development of new pharmaceuticals .
Industry
In the industrial sector, the compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings. Its stability and reactivity are advantageous in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a different substituent on the thiazolidinone ring.
(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-oxo-1,3-thiazolidin-4-one: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness
The uniqueness of (5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity, while the thiazolidinone ring provides stability and a scaffold for further
Propriétés
Formule moléculaire |
C18H13Cl2NOS2 |
|---|---|
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13Cl2NOS2/c1-11(13-5-3-2-4-6-13)21-17(22)16(24-18(21)23)10-12-7-8-14(19)15(20)9-12/h2-11H,1H3/b16-10- |
Clé InChI |
QGIPAGYFPDHDSZ-YBEGLDIGSA-N |
SMILES isomérique |
CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/SC2=S |
SMILES canonique |
CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)SC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632193.png)
![5-{[5-(2-Chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11632204.png)
![(7Z)-7-(4-ethoxybenzylidene)-3-(3-fluorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11632207.png)
![1-(2-{[4-(Dimethylamino)phenyl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone](/img/structure/B11632214.png)
![(2Z)-2-[4-(dimethylamino)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B11632225.png)
![3-(2-chlorophenyl)-N'-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11632229.png)
![5,7-Diethyl-2-(2-fluorophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11632236.png)
![Ethyl 6-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11632242.png)
![3-({2-chloro-4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B11632253.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632262.png)

![N'-{[(4-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B11632278.png)


